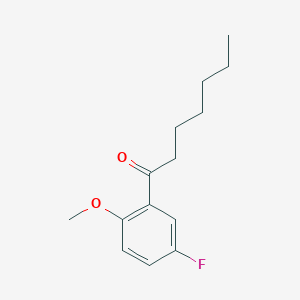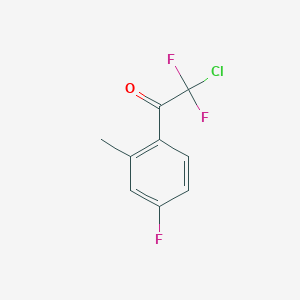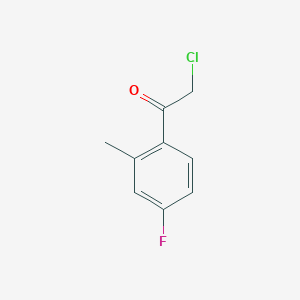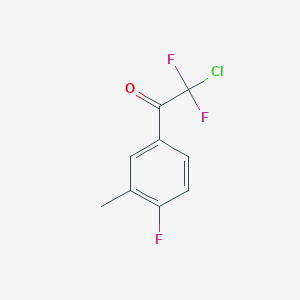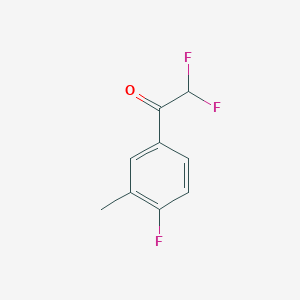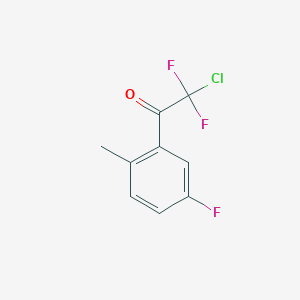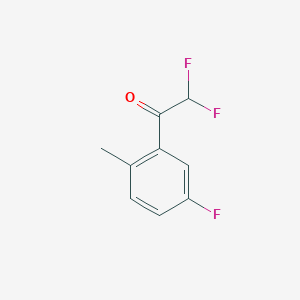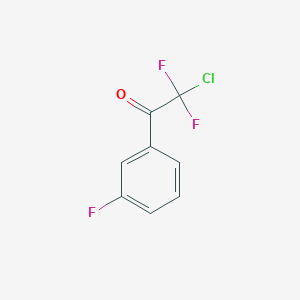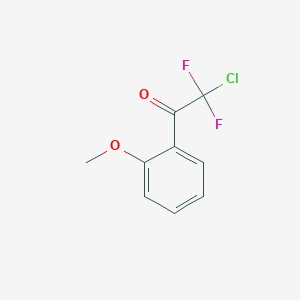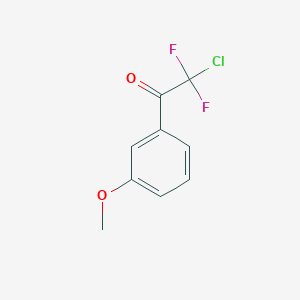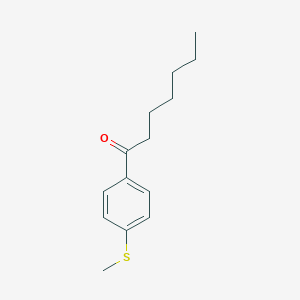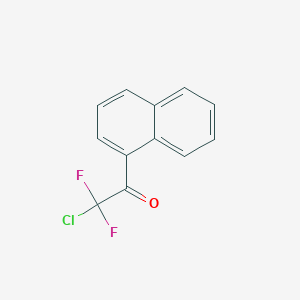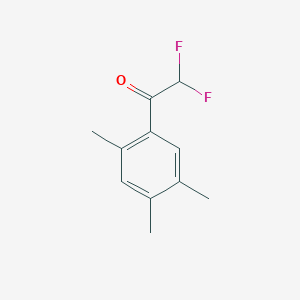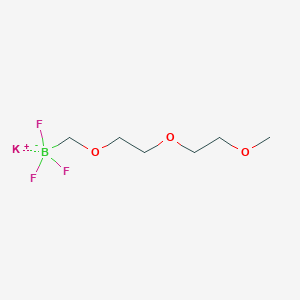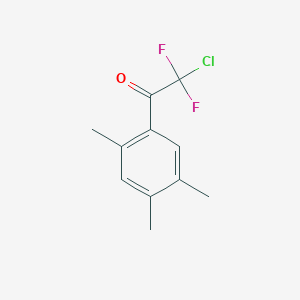
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H11ClF2O It is a derivative of ethanone, characterized by the presence of chloro and difluoro substituents on the ethanone backbone, along with a trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone typically involves the reaction of 2,4,5-trimethylbenzoyl chloride with chlorodifluoromethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{COCl} + \text{ClCF}_2\text{H} \rightarrow \text{C}_8\text{H}_9\text{COCF}_2\text{Cl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)acetic acid.
科学研究应用
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro and difluoro groups makes it a versatile intermediate in organic synthesis, allowing for the introduction of these functional groups into target molecules. The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, or in reduction reactions, where the carbonyl group is reduced to an alcohol.
相似化合物的比较
Similar Compounds
- 2-Chloro-2,2-difluoro-1-phenylethanone
- Chlorodifluoromethyl phenyl ketone
- α-Chloro-α,α-difluoroacetophenone
Uniqueness
2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZAPTUEBZCQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
